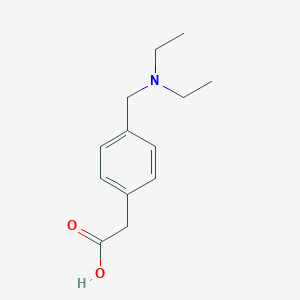

2-(4-((Diethylamino)methyl)phenyl)acetic acid

Description

Properties

IUPAC Name |

2-[4-(diethylaminomethyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-3-14(4-2)10-12-7-5-11(6-8-12)9-13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLLAILCISOSFNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors. These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

Indole derivatives, which are structurally similar, are known to interact with their targets, leading to various changes. For instance, some indole derivatives have shown inhibitory activity against influenza A.

Biological Activity

2-(4-((Diethylamino)methyl)phenyl)acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H19N1O2

- Molecular Weight : 233.31 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and pancreatic cancer cells.

- Mechanism of Action : The compound appears to induce apoptosis and inhibit cell proliferation. It may also affect key signaling pathways involved in cancer progression, such as the NF-kB pathway.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MDA-MB-231 (Breast) | 15.0 | |

| Panc-1 (Pancreatic) | 10.5 |

Anti-inflammatory Effects

The compound has shown significant anti-inflammatory activity, particularly in models of acute and chronic inflammation. It appears to modulate the production of pro-inflammatory cytokines.

- Study Findings : In a model using RAW 264.7 macrophages, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its role in suppressing inflammatory responses.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes that are crucial for tumor growth and inflammation.

- Modulation of Gene Expression : It has been shown to affect the expression levels of genes involved in cell cycle regulation and apoptosis.

- Interaction with Receptors : Preliminary data suggest that it may interact with G protein-coupled receptors (GPCRs), influencing various signaling pathways.

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Breast Cancer Treatment : A study involving MDA-MB-231 cells indicated that treatment with varying concentrations of the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation.

- Inflammation Model : In a murine model of arthritis, administration of the compound resulted in reduced swelling and pain, correlating with lower levels of inflammatory markers in serum.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-((Diethylamino)methyl)phenyl)acetic acid with structurally or functionally related phenylacetic acid derivatives:

Key Observations:

Substituent Effects on Solubility: The diethylamino-methyl group introduces basicity, improving water solubility in acidic environments (e.g., gastric pH) compared to nonpolar groups like methoxy or methylthio . Diclofenac and ibuprofen exhibit lower solubility due to hydrophobic substituents (e.g., dichloroanilino, isobutyl) .

2-(4-Methoxyphenyl)acetic acid serves as a diagnostic biomarker, highlighting how substituents influence metabolic pathways .

Prodrug Potential: The diethylamino group in propacetamol hydrochloride () enhances esterase-mediated hydrolysis, a feature that could be leveraged for prodrug design .

Contradictions and Gaps:

- Solubility and pharmacokinetic data (e.g., logP, bioavailability) are absent, requiring further experimental validation.

Preparation Methods

Alkylation of Aminophenylacetic Acid Esters Followed by Hydrolysis

One well-documented approach involves the alkylation of methyl 2-(4-aminophenyl)acetate with alkylating agents such as methyl p-toluenesulfonate or trimethyl phosphate in the presence of a base and a phase transfer catalyst, followed by hydrolysis to yield the target acid.

- Reaction Conditions:

- Methyl 2-(4-aminophenyl)acetate (10 mmol) is reacted with methyl p-toluenesulfonate (40 mmol) or trimethyl phosphate (40 mmol).

- The mixture includes 2N KOH solution (30 mL) and tetrabutylammonium bromide (0.4 mmol) as a phase transfer catalyst.

- The reaction is conducted under argon atmosphere at 70-90 °C for 4-8 hours.

- Workup:

- After reaction completion, the mixture is cooled to room temperature.

- Extraction with ether, drying over anhydrous magnesium sulfate.

- Solvent removal followed by silica gel column chromatography using ethyl acetate/petroleum ether (1:20 v/v) as eluent.

- Yields and Purity:

- The isolated 2-(4-(dimethylamino)phenyl)acetic acid is obtained in 73-83% yield.

- Characterization by ^1H NMR confirms the structure.

- Notes:

- The methyl esterification step can be performed using thionyl chloride and methanol at 50-70 °C for 10-14 hours to prepare the ester precursor.

- This method is adaptable for introducing dimethylamino substituents, which can be modified to diethylamino groups by changing the alkylating agent accordingly.

Oxidation of Substituted Benzyl Aldehydes to Phenylacetic Acids

Another approach involves the oxidation of 2,5-dimethylbenzene acetaldehyde derivatives to the corresponding phenylacetic acids using sodium chlorite oxidation under controlled conditions.

- Reaction Conditions:

- The aldehyde (e.g., 2,5-dimethylbenzene acetaldehyde) is dissolved in acetonitrile and cooled to 5-10 °C.

- Sodium chlorite (80% purity) dissolved in water is added dropwise over 0.5 hours.

- The reaction mixture is stirred at 5-10 °C for an additional 2 hours.

- pH is adjusted to 10 using 10% sodium hydroxide solution.

- Workup:

- Extraction with ethyl acetate removes impurities.

- Acidification to pH 2-3 with 30% hydrochloric acid precipitates the phenylacetic acid derivative.

- The solid is filtered, washed, and dried at 60 °C.

- Yields and Purity:

- Mass yields range around 80-92%, with HPLC purity reaching up to 97%.

- Notes:

Reflux and Sulfur-Morpholine Catalyzed Methods for Methylphenylacetic Acid Derivatives

A method involving refluxing methylphenylacetic acid with morpholine and sulfur, followed by treatment with sodium hydroxide and acidification, has been reported for methylphenylacetic acid derivatives.

- Reaction Conditions:

- Methylphenylacetic acid, morpholine, and sulfur are refluxed for 6-8 hours.

- Post-reaction, methanol is added, and the mixture is heated to dissolve solids.

- Activated carbon decolorization and filtration follow.

- The solution is adjusted to pH 8-10 with sodium hydroxide and refluxed for 4-6 hours.

- Workup:

- Filtration, solvent recovery under reduced pressure.

- Acidification to pH 2-3 causes precipitation of the acid.

- Recrystallization from 60% ethanol yields purified product.

- Yields and Notes:

Comparative Data Table of Preparation Methods

| Method No. | Starting Material | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Methyl 2-(4-aminophenyl)acetate | Methyl p-toluenesulfonate or trimethyl phosphate, 2N KOH, 70-90 °C, 4-8 h, phase transfer catalyst | 73-83 | >95 | Alkylation followed by hydrolysis |

| 2 | 2,5-Dimethylbenzene acetaldehyde | Sodium chlorite oxidation, acetonitrile, 5-10 °C, pH control | 80-92 | ~97 | Oxidation of aldehyde to acid |

| 3 | Methylphenylacetic acid | Morpholine, sulfur, reflux 6-8 h; NaOH pH 8-10, reflux 4-6 h | Not specified | Not specified | Reflux method with sulfur-morpholine catalyst |

Research Findings and Analysis

- The alkylation of amino-substituted phenylacetic acid esters is a highly effective route to introduce diethylamino groups, with phase transfer catalysts enhancing reaction rates and yields.

- Sodium chlorite oxidation is a mild and selective method for converting benzyl aldehydes to phenylacetic acids, maintaining high purity and yield.

- The reflux method with morpholine and sulfur offers a scalable and industrially viable process, though it is less specific to diethylamino substitution and more suited for methylphenylacetic acid derivatives.

- Purification typically involves extraction, acid-base precipitation, and recrystallization to achieve high purity.

- Reaction parameters such as temperature, pH, and reagent molar ratios critically influence yield and product quality.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.